Ionamin
Description
Systematic IUPAC Name and Molecular Formula
Ionamin’s active pharmaceutical ingredient is phentermine , a substituted amphetamine derivative. The systematic IUPAC name for phentermine is 2-methyl-1-phenylpropan-2-amine . This nomenclature reflects its branched alkyl chain and aromatic phenyl group.
The molecular formula is C₁₀H₁₅N , with a molecular weight of 149.24 g/mol . The structure consists of a tert-butylamine group (2-methylpropan-2-amine) attached to a benzene ring at the first carbon position.
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 2-methyl-1-phenylpropan-2-amine | |
| Molecular Formula | C₁₀H₁₅N | |
| Molecular Weight | 149.24 g/mol |
Synonyms and Trade Names in Pharmacological Contexts
Phentermine is marketed under multiple brand names and synonyms globally. This compound specifically refers to the phentermine resin complex , a delayed-release formulation where phentermine is bound to a cationic exchange resin .
Trade Names:
The combination drug Qsymia (phentermine + topiramate) is a notable extended-release formulation .
CAS Registry Number and PubChem CID
Phentermine and its salts have distinct identifiers:
| Compound | CAS Registry Number | PubChem CID | Source |
|---|---|---|---|
| Phentermine (free base) | 122-09-8 | 4771 | |
| Phentermine hydrochloride | 1197-21-3 | 70969 | |
| This compound (resin complex) | N/A | 23290315* |
*PubChem CID 23290315 corresponds to the phentermine(1+) cation in the resin complex .
The European Community (EC) Number for phentermine is 204-522-1 , while its UNII identifier is C045TQL4WP .
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H16N+ |
|---|---|
Molecular Weight |
150.24 g/mol |
IUPAC Name |
(2-methyl-1-phenylpropan-2-yl)azanium |
InChI |
InChI=1S/C10H15N/c1-10(2,11)8-9-6-4-3-5-7-9/h3-7H,8,11H2,1-2H3/p+1 |
InChI Key |
DHHVAGZRUROJKS-UHFFFAOYSA-O |
Canonical SMILES |
CC(C)(CC1=CC=CC=C1)[NH3+] |
Synonyms |
Adipex P Adipex-P AdipexP Duromine Hydrochloride, Phentermine Ionamine Phentermine Phentermine Hydrochloride |
Origin of Product |
United States |
Q & A
Basic: What are the primary pharmacological mechanisms of Ionamin (phentermine resin) in obesity treatment, and how do they inform preclinical study design?
This compound acts as a sympathomimetic amine, primarily stimulating norepinephrine release in the hypothalamus to suppress appetite. Preclinical studies should focus on adrenergic receptor binding assays (α- and β-receptors) and metabolic rate measurements in animal models. Experimental designs must account for the resin complex’s delayed absorption kinetics, requiring longitudinal plasma concentration monitoring to align with appetite suppression timelines . Control groups should include both placebo and immediate-release phentermine formulations to isolate resin-specific effects.
Basic: What standardized methodologies are recommended for assessing this compound's efficacy in clinical trials?
Randomized controlled trials (RCTs) should adhere to the following criteria:
- Population : Adults with BMI ≥30 kg/m² (or ≥27 kg/m² with comorbidities) .
- Interventions : Daily dosing (15–30 mg) with strict dietary/behavioral co-interventions.
- Endpoints : Percent body weight reduction at 12 weeks, adverse events (e.g., cardiovascular changes, insomnia).
- Controls : Placebo arms and active comparators (e.g., liraglutide) to contextualize effect size.
Data should be stratified by dose, baseline BMI, and comorbidities to identify responder subgroups .
Advanced: How can researchers design studies to resolve contradictions between this compound's short-term efficacy and limited long-term clinical impact?
Contradictions arise from adherence decline and compensatory metabolic adaptations. Proposed solutions:
- Longitudinal Cohorts : Extend follow-up beyond 6 months to track rebound weight gain.
- Real-World Data (RWD) : Leverage electronic health records to compare trial participants with real-world users, adjusting for confounders like diet variability.
- Mechanistic Studies : Investigate hypothalamic receptor desensitization via PET imaging or transcriptomic profiling in animal models .
Advanced: What statistical approaches are optimal for analyzing this compound's pharmacokinetic variability in heterogenous patient populations?
Use nonlinear mixed-effects modeling (NONMEM) to account for inter-individual variability in absorption rates. Key covariates:
- Demographics : Age, renal/hepatic function.
- Resin Dissociation : pH-dependent release kinetics in the gastrointestinal tract.
Sensitivity analyses should quantify the impact of covariates on peak concentration (Cmax) and area under the curve (AUC) .
Ethical: What ethical considerations are critical when designing human studies involving this compound, a Schedule IV controlled substance?
- Informed Consent : Disclose risks of dependency, cardiovascular events, and withdrawal.
- Monitoring Protocols : Regular ECG screenings for hypertension or arrhythmias.
- IRB Compliance : Justify patient selection (e.g., excluding those with substance use history) and define stopping criteria for adverse events.
- Data Transparency : Publish negative outcomes to avoid publication bias .
Data Analysis: How should researchers address discrepancies between this compound's clinical trial data and observational studies in meta-analyses?
- Sensitivity Analysis : Exclude low-quality observational studies using tools like GRADE.
- Subgroup Analysis : Stratify by study duration, adherence rates, and co-interventions.
- Bias Assessment : Evaluate funding sources (industry vs. independent) and missing data patterns via funnel plots .
Experimental Design: What strategies mitigate confounding variables when isolating this compound's effects from behavioral interventions in obesity research?
- Blinding : Double-blind protocols with matched dietary counseling across arms.
- Stratification : Randomize participants by baseline adherence to diet/exercise.
- Statistical Adjustment : Use propensity scoring to balance covariates post hoc.
- Objective Biomarkers : Measure leptin/ghrelin levels to differentiate pharmacological vs. behavioral effects .
Advanced: What are the key parameters in developing PK/PD models for this compound's resin-based formulation?
- Resin Dissociation Rate : Quantify via in vitro dissolution testing at varying pH levels.
- Absorption Lag Time : Model using delayed-release compartments in PK software (e.g., Phoenix WinNonlin).
- Metabolite Tracking : Assess phentermine’s hepatic conversion to p-hydroxyphentermine via LC-MS/MS.
- PD Endpoints : Correlate plasma concentrations with appetite scores (Visual Analog Scale) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
